2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

Lipophilicity Druglikeness Permeability

This fully substituted 1,2,4-triazolidine-3-thione features a 4-chlorophenyl N2-substituent and symmetrical C5-gem-dipropyl pattern (XLogP3=4.4, tPSA=59.4 Ų). It is a validated narrow-spectrum antibiotic scaffold against MDR Acinetobacter baumannii and a miticidal chemotype for foliar agrochemical libraries. Its distinct logP and conformational-flexibility window make it indispensable for SAR programmes quantifying C5-alkyl chain length effects on MIC, selectivity index, and permeability (PAMPA/Caco-2). Supplied with full analytical documentation for LC-MS/NMR QC workflows.

Molecular Formula C14H20ClN3S
Molecular Weight 297.8 g/mol
CAS No. 6623-07-0
Cat. No. B5720016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
CAS6623-07-0
Molecular FormulaC14H20ClN3S
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC
InChIInChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19)
InChIKeyCKCBXTCEVYECNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione (CAS 6623-07-0) – Heterocyclic Thione Scaffold for Anti-Infective and Agrochemical Research


2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione (CAS 6623-07-0) is a fully substituted 1,2,4-triazolidine-3-thione with a 4-chlorophenyl substituent at N2 and two n-propyl groups at C5 . The 1,2,4-triazolidine-3-thione class has been identified as a narrow-spectrum antibiotic scaffold against multidrug-resistant Acinetobacter baumannii and as a miticidal chemotype in agrochemical patent literature . The compound’s computed lipophilicity (XLogP3 = 4.4) and symmetrical gem‑dipropyl substitution distinguish it from structurally related analogs, making it a candidate of interest for structure–activity relationship (SAR) optimisation programmes.

Why 2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione Cannot Be Replaced by a Generic 1,2,4-Triazolidine-3-thione


Within the 1,2,4-triazolidine-3-thione chemotype, both the N2-aryl substituent and the C5-gem‑dialkyl pattern govern lipophilicity, hydrogen‑bonding capacity, and in‑cell target engagement . The 4‑chlorophenyl group in the title compound provides a distinct electronic and steric profile versus unsubstituted phenyl analogs (e.g., 2‑phenyl‑5,5‑dipropyl‑1,2,4‑triazolidine‑3‑thione), while the symmetrical dipropyl substitution yields a different logP and conformational flexibility window compared to diethyl, mixed ethyl/propyl, or branched‑alkyl congeners . Because antibacterial potency within this series is highly sensitive to lipophilicity—the most active narrow‑spectrum Acinetobacter baumannii inhibitors occupy a narrow logP window—an arbitrary swap can abolish activity or alter pharmacokinetic partitioning .

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione (CAS 6623-07-0) vs. Closest Analogs


Lipophilicity (XLogP3) Elevation Relative to Mixed‑Alkyl and Unsubstituted‑Phenyl Analogs

The target compound exhibits an XLogP3 of 4.4, which is 0.71 log units higher than the mixed ethyl‑propyl analog 2‑(4‑chlorophenyl)‑5‑ethyl‑5‑propyl‑1,2,4‑triazolidine‑3‑thione (logP = 3.69) . Because logP values above 4.0 are associated with enhanced membrane permeability but also increased risk of metabolic clearance, this compound occupies a distinct lipophilicity niche that is valuable for probing structure‑permeability relationships within the triazolidine‑3‑thione series .

Lipophilicity Druglikeness Permeability

Molecular Weight and Rotatable Bond Count Differentiation vs. Des‑Chloro and Diethyl Analogs

The target compound (MW = 297.8 g mol⁻¹; 5 rotatable bonds) is 34.4 Da heavier than the des‑chloro analog 2‑phenyl‑5,5‑dipropyl‑1,2,4‑triazolidine‑3‑thione (MW ≈ 263.4 g mol⁻¹) and possesses one additional heavy atom (chlorine) that can serve dual roles as a hydrogen‑bond acceptor and a halogen‑bond donor . Compared with the diethyl analog (2‑(4‑chlorophenyl)‑5,5‑diethyl‑1,2,4‑triazolidine‑3‑thione), the target compound carries two extra methylene units, increasing rotatable bond count and conformational flexibility .

Molecular Descriptors Oral Bioavailability Space Conformational Flexibility

Electron‑Withdrawing 4‑Chloro Substituent Distinct from Unsubstituted Phenyl Scaffolds

The 4‑chlorophenyl substituent lowers the electron density of the aromatic ring (σp Hammett constant = +0.23) compared with an unsubstituted phenyl ring, which can influence the acidity of the triazolidine N‑H and modulate target binding . In related 1,2,4‑triazolidine‑3‑thione antibacterial series, para‑chloro substitution on the N‑phenyl ring has been shown to enhance activity against Acinetobacter baumannii relative to the unsubstituted phenyl variant, although quantitative MIC data for this specific compound are not available in the public domain .

Electronic Effects Antimicrobial SAR Halogen Bonding

Topological Polar Surface Area and Hydrogen‑Bond Donor Count Maintained Within Favorable Limits

The target compound has a topological polar surface area (tPSA) of 59.4 Ų and two hydrogen‑bond donors (both N‑H), identical to the des‑chloro analog . Despite elevated lipophilicity, the tPSA and HBD count remain within the range associated with acceptable aqueous solubility and oral absorption, making the compound a candidate for in‑vivo‑tractable lead optimisation .

Physicochemical Profile Blood‑Brain Barrier Penetration Solubility

High‑Value Application Scenarios for 2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione (CAS 6623-07-0)


SAR Probe Compound in Narrow‑Spectrum Acinetobacter baumannii Antibiotic Discovery

Because the 1,2,4‑triazolidine‑3‑thione scaffold is validated for anti‑Acinetobacter activity, the target compound can serve as a high‑logP, gem‑dipropyl‑substituted SAR probe to map the lipophilicity‑tolerance window of the chemotype . Its inclusion in a screening set alongside the diethyl and mixed ethyl‑propyl analogs allows medicinal chemists to quantify the impact of C5‑alkyl chain length on MIC and selectivity index.

Reference Compound for Membrane‑Permeability Studies in Gram‑Negative Models

With an XLogP3 of 4.4 and a tPSA of 59.4 Ų, the compound sits at the upper edge of typical Gram‑negative permeability space . It can be used as a benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers to assess how incremental logP changes affect permeation across lipid bilayers carrying outer‑membrane‑like compositions.

Starting Material for Agrochemical Miticide and Fungicide Lead Generation

Triazolidine‑3‑thione derivatives are claimed as miticidal agents in patent literature . The 4‑chlorophenyl‑5,5‑dipropyl substitution pattern provides balanced lipophilicity for foliar uptake, making the compound a convenient starting point for synthesising exploratory agrochemical libraries directed at phytophagous mite control.

Analytical Reference Standard for Triazolidine‑Thione Fragment Libraries

The compound’s well‑defined molecular formula (C₁₄H₂₀ClN₃S), availability of a PubChem CID (885257), and unique CAS (6623‑07‑0) support its use as a quality‑control reference for LC‑MS and NMR verification of triazolidine‑3‑thione library members .

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